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Compound of Interest

Compound Name:
2-Hydroxy-2'-

methoxybenzophenone

CAS No.: 21147-18-2

Cat. No.: B8678483 Get Quote

Technical Guide for Process Development &
Formulation
Executive Summary & Chemical Identity
2-Hydroxy-2'-methoxybenzophenone is a lipophilic UV absorber belonging to the

hydroxybenzophenone class. Structurally, it is characterized by an intramolecular hydrogen

bond between the carbonyl oxygen and the hydroxyl group at the 2-position of the first phenyl

ring, and a methoxy group at the 2'-position of the second phenyl ring.

Unlike its para-substituted isomer (Oxybenzone), the ortho-methoxy (2') substitution introduces

significant steric strain and twisting between the two phenyl rings. This disruption of planarity

reduces the crystal lattice energy, theoretically enhancing solubility in organic solvents

compared to its planar analogs.
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Property Detail

Chemical Structure (2-hydroxyphenyl)(2-methoxyphenyl)methanone

Key Feature
Intramolecular H-bond (Ring A) + Steric Bulk

(Ring B)

Primary Class Lipophilic UV-B Filter / Photo-stabilizer

Solubility Behavior
High in polar aprotic solvents; Moderate in

alcohols; Insoluble in water.

Solubility Landscape: Theoretical & Comparative
Analysis
Due to the specialized nature of the 2'-methoxy isomer, specific public solubility datasets are

limited compared to the 4-methoxy isomer. The following data is synthesized from structural

property relationships (SPR) of the benzophenone class and patent disclosures regarding

lipophilic filters.

Estimated Solubility Ranges (at 25°C)
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Solvent Class
Representative
Solvent

Estimated
Solubility (g/L)

Mechanistic Driver

Polar Aprotic
Acetone, Ethyl

Acetate
> 200 g/L

Dipole-dipole

interactions; disruption

of weak crystal lattice.

Aromatic Toluene, Xylene > 150 g/L
stacking interactions;

high compatibility with

aromatic rings.

Alcohols
Ethanol (96%),

Isopropanol
50 - 100 g/L

Hydrogen bonding

(solute acts as H-bond

acceptor via -OMe

and C=O).

Chlorinated Chloroform, DCM > 250 g/L
High solvation power

for aromatic ketones.

Aqueous Water < 0.1 g/L

Hydrophobic

exclusion;

intramolecular H-bond

masks polar -OH

group.

Critical Insight: The 2-hydroxyl group forms a robust intramolecular hydrogen bond with the

carbonyl oxygen. This "locks" the polarity of the hydroxyl group, making the molecule

significantly more non-polar (lipophilic) than expected. Consequently, water solubility is

negligible, while solubility in non-polar solvents (hexane, toluene) is enhanced.

Experimental Protocol: Determination of Solubility
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To generate precise solubility curves for formulation or crystallization processes, the Isothermal

Saturation Method coupled with HPLC or UV-Vis quantification is the gold standard.

Workflow Diagram: Solubility Determination
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Figure 1: Step-by-step workflow for the Isothermal Saturation Method.

Detailed Methodology
Preparation: Add excess 2-Hydroxy-2'-methoxybenzophenone solid to 20 mL of the target

solvent in a jacketed glass vessel.

Equilibration: Agitate the suspension at a fixed temperature (e.g., 298.15 K) using a

magnetic stirrer or orbital shaker for 24–48 hours to ensure solid-liquid equilibrium (SLE).

Phase Separation: Stop agitation and allow the solid to settle for 1 hour. Maintain

temperature control strictly during this phase.

Sampling: Withdraw the supernatant using a pre-warmed syringe equipped with a 0.45 µm

PTFE filter (hydrophobic) to remove suspended micro-crystals.

Quantification:

Gravimetric: Evaporate a known volume of supernatant and weigh the dry residue

(Standard Deviation risk: High).

HPLC (Preferred): Dilute the aliquot with acetonitrile/water and analyze via HPLC-UV

(Detection: ~290 nm or 325 nm).
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Replication: Repeat at temperatures from 278.15 K to 323.15 K to construct the polythermal

solubility curve.

Thermodynamic Modeling & Logic
Understanding the solubility behavior requires analyzing the change in Gibbs free energy. The

dissolution process is governed by the enthalpy of fusion (

) and the activity coefficient (

) in the solvent.

Thermodynamic Logic Flow
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Figure 2: Thermodynamic cycle describing the dissolution of 2-Hydroxy-2'-
methoxybenzophenone.

Mathematical Correlation (Apelblat Equation)
For practical engineering, the Modified Apelblat Equation is the standard for correlating

experimental solubility data (
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) with temperature (

):

A, B, C: Empirical parameters derived from regression analysis.

Utility: Allows for interpolation of solubility at any temperature within the measured range,

essential for designing cooling crystallization profiles.

Applications in Formulation & Purification
Sunscreen Formulation

Oil Phase Integration: Due to its lipophilicity, 2-Hydroxy-2'-methoxybenzophenone should

be dissolved in the oil phase of emulsions.

Solvent Boosters: Use C12-15 Alkyl Benzoate or Isopropyl Myristate to maximize loading

capacity and prevent crystallization during storage.

Purification via Crystallization
Anti-Solvent Method: Dissolve in a "Good" solvent (e.g., Acetone) and slowly add a "Poor"

solvent (e.g., Water or Methanol/Water mixture).

Cooling Crystallization: Dissolve in hot Ethanol (50°C) and cool to 5°C. The temperature

dependence of solubility in alcohols is typically steep, ensuring high recovery yields.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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